The Genesis of Ivermectin B1a Monosaccharide: A Technical Guide
The Genesis of Ivermectin B1a Monosaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate origins of Ivermectin B1a monosaccharide, a crucial derivative in parasitology and drug development. From the microbial fermentation vats to the precise chemical modifications, this document outlines the biosynthetic and synthetic pathways, supported by quantitative data, detailed experimental protocols, and visual process flows.
Executive Summary
Ivermectin B1a monosaccharide originates from a multi-step process that begins with the natural product Avermectin (B7782182) B1a. This process involves:
-
Fermentation: The soil bacterium Streptomyces avermitilis is cultivated under specific conditions to produce a class of macrocyclic lactones known as avermectins.
-
Chemical Synthesis: Avermectin B1a, a major component of the fermentation broth, undergoes a selective chemical hydrogenation to yield Ivermectin B1a.
-
Hydrolysis: The terminal oleandrose (B1235672) sugar unit is selectively cleaved from Ivermectin B1a to produce Ivermectin B1a monosaccharide.
Recent advancements have also explored the direct production of ivermectin-like compounds through the genetic engineering of Streptomyces avermitilis, offering a potential alternative to the traditional semi-synthetic route.
The Biosynthetic Origin: Avermectin Production
The journey to Ivermectin B1a monosaccharide begins with the fermentation of Streptomyces avermitilis, which naturally produces a family of eight closely related avermectin compounds. Avermectin B1a is one of the most abundant and commercially important of these.[1][2]
The Avermectin Biosynthesis Pathway
The biosynthesis of avermectins is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster in S. avermitilis.[3][4] The pathway can be broadly divided into the formation of the aglycone, its modification, and subsequent glycosylation.[5]
dot digraph "Avermectin Biosynthesis Pathway" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Experimental Protocol: Fermentation of Streptomyces avermitilis**
The following is a representative protocol for the production of avermectins.
1. Strain Maintenance and Inoculum Preparation:
-
Streptomyces avermitilis strains are maintained on a suitable agar (B569324) medium, such as YMG medium (Yeast extract, Malt extract, Glucose).[6]
-
A spore suspension is prepared from a mature culture.[7]
2. Seed Culture:
-
The spore suspension is inoculated into a seed medium (e.g., containing corn starch, defatted soybean flour, glucose, and cottonseed flour) in a shake flask.[8]
-
The culture is incubated at 28-30°C with shaking for 48 hours.[7][8]
3. Production Fermentation:
-
The seed culture is transferred to a larger production fermenter containing a fermentation medium (e.g., containing corn starch, soy flour, yeast extract, and mineral salts).[9]
-
Fermentation is carried out for 10-14 days at a controlled temperature (e.g., 28°C or 31°C) and pH (around 7.0-7.5).[6][9][10]
4. Extraction and Purification:
-
The fermentation broth is harvested, and the avermectins are extracted using an organic solvent such as methanol.[9]
-
The extract is then purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the desired avermectin components.[11]
From Avermectin to Ivermectin: A Semi-Synthetic Approach
Ivermectin is not a natural product but a semi-synthetic derivative of Avermectin B1 (a mixture of B1a and B1b).[11][12] The key chemical transformation is the selective reduction of the C22-C23 double bond.[11][12]
Chemical Synthesis of Ivermectin
The conversion of Avermectin B1 to Ivermectin is typically achieved through catalytic hydrogenation using Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)).[13] This reaction is highly selective for the C22-C23 double bond, leaving the other double bonds in the molecule intact.[11]
dot digraph "Ivermectin Synthesis Workflow" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Experimental Protocol: Selective Hydrogenation of Avermectin B1
The following protocol is a generalized representation of the chemical synthesis of ivermectin.
1. Reaction Setup:
-
Avermectin B1 is dissolved in a suitable solvent system, such as a mixture of toluene (B28343) and ethanol, in a high-pressure reactor.[11]
-
Wilkinson's catalyst is added to the solution.[11]
2. Hydrogenation:
-
The reactor is purged with hydrogen gas and then pressurized.[11]
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, which is monitored by HPLC.[11]
3. Product Isolation:
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The ivermectin product is isolated from the reaction mixture, and the catalyst is removed.[11]
The Final Step: Generation of Ivermectin B1a Monosaccharide
Ivermectin B1a monosaccharide is produced by the selective hydrolysis of the terminal oleandrose sugar from Ivermectin B1a.[12][] This process is typically achieved through acid-catalyzed hydrolysis. In acidic solutions, ivermectin can undergo hydrolysis of its sugar rings to yield the monosaccharide and aglycone by-products.[15]
dot digraph "Ivermectin B1a Monosaccharide Formation" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Direct Biosynthesis: An Emerging Alternative
Researchers have successfully engineered Streptomyces avermitilis to directly produce ivermectin, bypassing the need for chemical hydrogenation.[16][17] This is achieved by modifying the avermectin polyketide synthase (PKS) gene cluster. Specifically, the dehydratase (DH) and ketoreductase (KR) domains in module 2 of the avermectin PKS are replaced with a set of domains that include an enoylreductase (ER), which is responsible for the reduction of the C22-C23 double bond.[16][17]
One study demonstrated that by substituting the DH-KR domains of the avermectin PKS with the DH-ER-KR domain set from the meilingmycin PKS, an ivermectin biosynthetic gene cluster was created.[9] This engineered strain was able to produce Ivermectin B1a directly.[9]
Quantitative Data
The production of avermectins and ivermectin is highly dependent on the strain, fermentation conditions, and genetic modifications. The following tables summarize some reported quantitative data.
Table 1: Avermectin and Ivermectin Production in Streptomyces avermitilis
| Strain | Genetic Modification | Product | Titer | Reference |
| S. avermitilis 41445 | Wild Type | Avermectin B1b | 17 mg/L | [6] |
| S. avermitilis | Nanosecond Pulsed Electric Fields | Avermectin | 42% increase | [18] |
| S. avermitilis 3-115 | Engineered with ive gene cluster | Ivermectin B1a | 1.25 ± 0.14 g/L | [9][19] |
| S. avermitilis OI-31 | Domain substitution in PKS | Ivermectin | - | [20] |
Table 2: HPLC Analysis Parameters for Ivermectin and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Dikma C18 (5 µm, 250 x 4.6 mm) | Zorbax Extend-C18 (3.5 µm, 150 x 4.6 mm) | Hypersil Gold C18 (5 µm, 150 x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water (88:12) with 0.1% Formic Acid | Water (A) and Acetonitrile/Methanol (85/15, v/v) (B) | Acetonitrile/Methanol/Water (50:45:5, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.5 mL/min |
| Detection | UV at 245 nm | UV at 245 nm | Fluorescence (Ex: 365 nm, Em: 475 nm) |
| Reference | [9] | [21] | [22] |
Conclusion
The origin of Ivermectin B1a monosaccharide is a testament to the powerful synergy between natural product discovery and synthetic chemistry. While the semi-synthetic route from fermented avermectin remains the conventional method, the advancements in synthetic biology and metabolic engineering of Streptomyces avermitilis are paving the way for more direct and potentially more efficient production methods. This guide provides a foundational understanding of these processes, offering valuable insights for researchers and professionals in the field of drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Avermectin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bioaustralis.com [bioaustralis.com]
- 13. researchgate.net [researchgate.net]
- 15. CN117729927A - Method for reducing particle size of ivermectin - Google Patents [patents.google.com]
- 16. Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in Streptomyces avermitilis [agris.fao.org]
- 17. Streptomyces avermitilis Strain Selection - Creative Biogene [microbiosci.creative-biogene.com]
- 18. Raising the avermectins production in Streptomyces avermitilis by utilizing nanosecond pulsed electric fields (nsPEFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Engineering of avermectin biosynthetic genes to improve production of ivermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 22. tm.mahidol.ac.th [tm.mahidol.ac.th]
